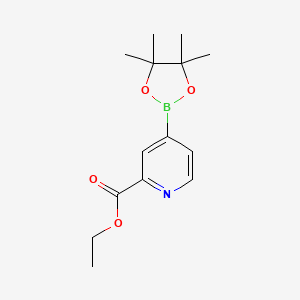

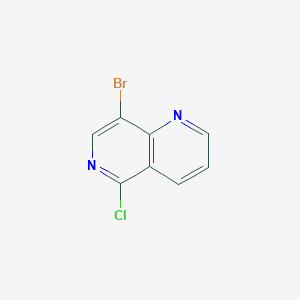

4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

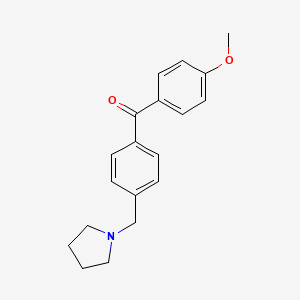

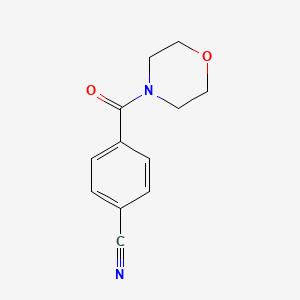

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound that is part of a class of organoboron compounds that have gained significant attention in organic synthesis and medicinal chemistry. These compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-boron bonds, which are essential in the synthesis of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through a palladium-catalyzed borylation of aryl bromides. This process involves the use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as ethanol or DMSO. This method has shown to be particularly effective for aryl bromides that contain sulfonyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the crystal structure was determined by X-ray diffraction, and density functional theory (DFT) calculations were performed to validate the molecular structure, which was found to be consistent with the experimental data .

Chemical Reactions Analysis

While the specific chemical reactions of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate are not detailed in the provided papers, the general reactivity of organoboron compounds suggests that they can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl picolinate derivatives have been explored through the study of their metal complexes. Ethyl picolinate acts as a bidentate ligand, coordinating through the ring nitrogen and carbonyl oxygen. The complexes formed with various divalent metals exhibit different structures, including distorted octahedral and tetrahedral geometries, depending on the metal and counterion involved. Thermogravimetric analysis of some of these complexes has provided insights into their decomposition pathways, leading to the formation of metal oxides .

科学研究应用

合成和表征

4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶酸乙酯在各种合成途径中作为关键中间体。该化合物用于芳基溴化物的钯催化硼化,在涉及具有磺酰基的底物的硼化反应中尤其有效。该方法以其合成具有四甲基二氧杂硼烷部分的芳烃的效率而著称,为有机合成领域提供了重大进展 (Takagi 和 Yamakawa,2013)。

晶体结构和 DFT 研究

该化合物及其衍生物的晶体结构和电子性质已得到广泛研究。通过包括 FTIR、NMR 和 X 射线衍射在内的一系列表征以及 DFT 计算,研究人员阐明了分子结构,证实了此类化合物的稳定性和构象偏好。这种严格的分析提供了对其物理化学性质的基础理解,这对于其在材料科学和有机合成中的应用至关重要。值得注意的是,Huang 等人 (2021) 和 Liao 等人 (2022) 的工作展示了对这些化合物的综合分析,强调了它们在开发新材料和化学品方面的潜力 (Huang 等,2021);(Liao 等,2022)。

在电子传输材料中的应用

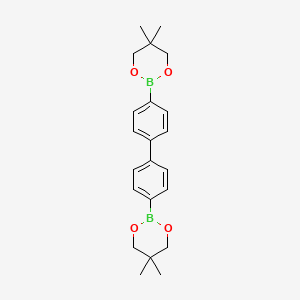

电子传输材料 (ETM) 的合成从四甲基二氧杂硼烷部分的引入中受益匪浅。Zha Xiangdong 等人 (2017) 开发了一种合成 2,7-双(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)三苯基烯的有效方法,这是生产 ETM 的关键中间体。这一进步不仅提高了合成效率,而且为电子工业创造新材料开辟了新途径,突出了该化合物在开发高性能电子器件中的作用 (Zha Xiangdong 等,2017)。

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOEGBEOXFVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472423 |

Source

|

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | |

CAS RN |

741709-56-8 |

Source

|

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)